

# Structure-Activity Relationship of MLS1082: A Technical Guide

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Compound of Interest		
Compound Name:	MLS1082	
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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **MLS1082**, a novel pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine receptor. **MLS1082** potentiates dopamine (DA) signaling, a therapeutic strategy for neurocognitive disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

## **Core Compound and Mechanism of Action**

**MLS1082** is a positive allosteric modulator of the D1 dopamine receptor (D1R), meaning it enhances the receptor's response to its natural ligand, dopamine, without having intrinsic agonist activity on its own.[1] It potentiates both G protein- and  $\beta$ -arrestin-mediated signaling pathways downstream of the D1R.[1][2] Structural and mutagenesis studies have indicated that **MLS1082** binds to a pocket in the second intracellular loop (IL2) of the D1R.[1][3] This binding site is distinct from that of another D1R PAM, MLS6585, suggesting multiple allosteric sites on the receptor.

## Structure-Activity Relationship (SAR) Analysis

The SAR of **MLS1082** has been investigated through the synthesis and characterization of 24 analogs, focusing on modifications of the C-2 and N-3 positions of the pyrimidone core. These modifications have revealed key structural features that influence the potentiation of D1R



signaling. The most effective analogs demonstrated an approximately 8-fold amplification of dopamine-mediated D1R signaling.

### **Quantitative Data Summary**

The following tables summarize the in vitro activity of **MLS1082** and its analogs on the D1 and D5 dopamine receptors. The data is presented as the fold change in dopamine's potency (EC50) and efficacy (Emax) in the presence of a 10 µM concentration of the PAM.

Table 1: Structure-Activity Relationship of **MLS1082** Analogs at the Human D1 Dopamine Receptor

Compound	R1 (C-2 Position)	R2 (N-3 Position)	Dopamine Potency (EC50 Fold Shift)	Dopamine Efficacy (% Emax)
MLS1082 (1a)	Cyclohexyl	Phenyl	4.8	134
1b	Cyclopentyl	Phenyl	4.3	129
1c	Cyclobutyl	Phenyl	2.8	121
1d	Cyclopropyl	Phenyl	1.9	115
1e	Isopropyl	Phenyl	2.5	118
1f	tert-Butyl	Phenyl	1.5	110
2a	Cyclohexyl	4-Fluorophenyl	5.2	138
2b	Cyclohexyl	4-Chlorophenyl	5.5	140
2c	Cyclohexyl	4-Bromophenyl	5.8	142
2d	Cyclohexyl	4-Methylphenyl	4.5	131
2e	Cyclohexyl	4-Methoxyphenyl	3.9	127
3a	Phenyl	Phenyl	2.1	116
3b	4-Fluorophenyl	Phenyl	2.3	119

Data extracted from Luderman et al., 2021.



Table 2: Structure-Activity Relationship of **MLS1082** Analogs at the Human D5 Dopamine Receptor

Compound	R1 (C-2 Position)	R2 (N-3 Position)	Dopamine Potency (EC50 Fold Shift)	Dopamine Efficacy (% Emax)
MLS1082 (1a)	Cyclohexyl	Phenyl	3.5	125
1b	Cyclopentyl	Phenyl	3.1	121
2a	Cyclohexyl	4-Fluorophenyl	3.8	128
2c	Cyclohexyl	4-Bromophenyl	4.2	133

Data extracted from Luderman et al., 2021.

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the SAR studies of **MLS1082**.

### Synthesis of MLS1082 Analogs

A late-stage diversification strategy was employed to synthesize the 24 analogs of **MLS1082**, allowing for the independent replacement of the pendant groups at the C-2 and N-3 positions of the pyrimidone ring. The key steps involved the acylation of a quinolinone intermediate to provide a penultimate precursor, followed by cyclization to yield the target analogs. A coppermediated nitrile to amide conversion was a critical reaction in the synthetic route.

# D1 and D5 Receptor Signaling Assays (cAMP Accumulation)

HEK293 cells stably expressing the human D1 or D5 dopamine receptor were used. Cells were plated in 384-well plates and incubated overnight. The following day, the media was replaced with a stimulation buffer containing a phosphodiesterase inhibitor. The cells were then treated with varying concentrations of dopamine in the presence or absence of a fixed concentration (10 μM) of the **MLS1082** analog. Following incubation, the level of intracellular cyclic adenosine



monophosphate (cAMP) was measured using a commercially available assay kit. Data were normalized to the maximal response of a standard D1R agonist.

### **β-Arrestin Recruitment Assay**

A PathHunter  $\beta$ -arrestin recruitment assay was utilized. This assay employs a cell line coexpressing the D1 receptor fused to a fragment of  $\beta$ -galactosidase and  $\beta$ -arrestin fused to the complementary fragment. Upon agonist-induced receptor activation and subsequent  $\beta$ -arrestin recruitment, the two fragments of  $\beta$ -galactosidase come into proximity, forming an active enzyme. The enzyme activity, which is proportional to  $\beta$ -arrestin recruitment, is measured using a chemiluminescent substrate. Cells were treated with dopamine and the **MLS1082** analogs in a similar manner to the cAMP assay.

# Visualizations Signaling Pathways and Experimental Workflow

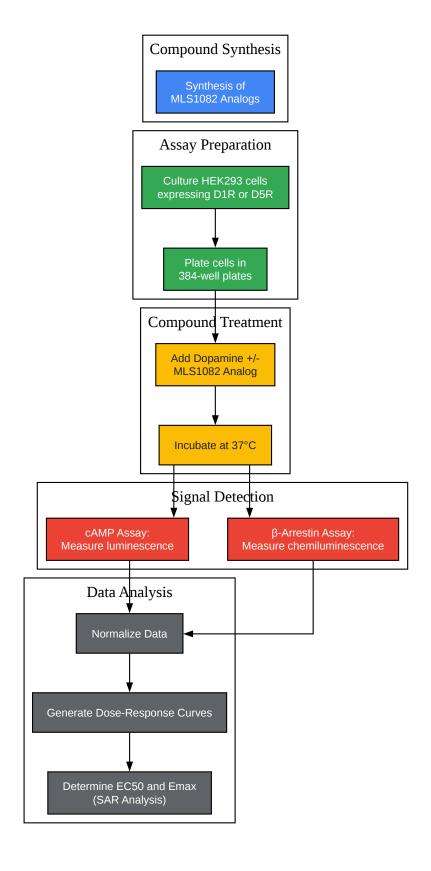
The following diagrams illustrate the signaling pathways modulated by **MLS1082** and the general workflow of the experimental assays used to characterize its activity.



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Caption: D1 Receptor Signaling Pathway Modulated by MLS1082.





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Caption: General Experimental Workflow for SAR Analysis.



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#### References

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